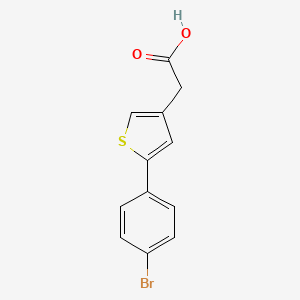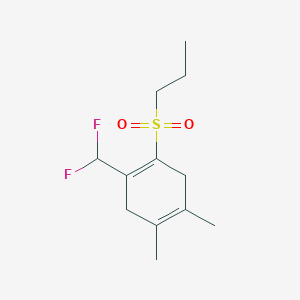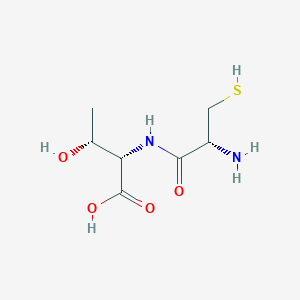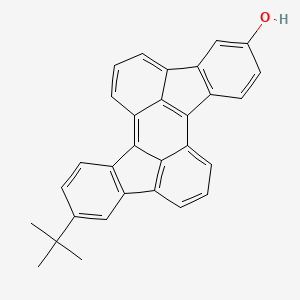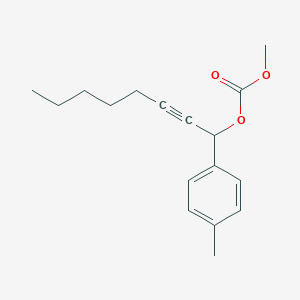![molecular formula C31H38N6O B14259327 2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- CAS No. 171566-21-5](/img/structure/B14259327.png)
2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- is a complex organic compound with the molecular formula C31H38N6O. It is known for its unique structure, which includes two pyridinyl groups attached to a propanol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- typically involves the reaction of 1,3-diaminopropan-2-ol with 6-methyl-2-pyridylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridinyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. These interactions can lead to the hydrolysis of phosphodiester bonds in diribonucleotides, among other effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis[bis(2-pyridylmethyl)amino]-2-propanol: Similar in structure but with different substituents on the pyridinyl groups.
2-Hydroxy-N,N,N’,N’-tetrakis(2-pyridylmethyl)-1,3-propanediamine: Another related compound with similar coordination chemistry properties.
Uniqueness
2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]- is unique due to its specific substitution pattern on the pyridinyl groups, which can influence its reactivity and binding properties. This makes it particularly useful in forming stable metal complexes and exploring new catalytic processes .
Eigenschaften
CAS-Nummer |
171566-21-5 |
|---|---|
Molekularformel |
C31H38N6O |
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
1,3-bis[bis[(6-methylpyridin-2-yl)methyl]amino]propan-2-ol |
InChI |
InChI=1S/C31H38N6O/c1-23-9-5-13-27(32-23)17-36(18-28-14-6-10-24(2)33-28)21-31(38)22-37(19-29-15-7-11-25(3)34-29)20-30-16-8-12-26(4)35-30/h5-16,31,38H,17-22H2,1-4H3 |
InChI-Schlüssel |
RPAHQXJHIFOMDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)CN(CC2=CC=CC(=N2)C)CC(CN(CC3=CC=CC(=N3)C)CC4=CC=CC(=N4)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-](/img/structure/B14259250.png)
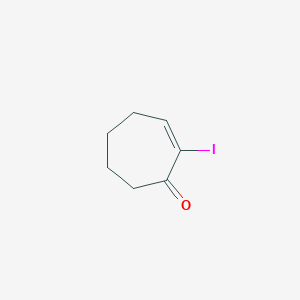
![1-Azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B14259269.png)
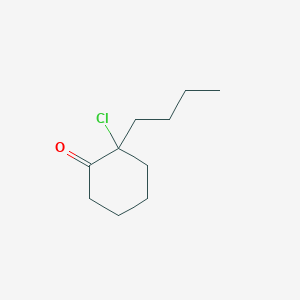
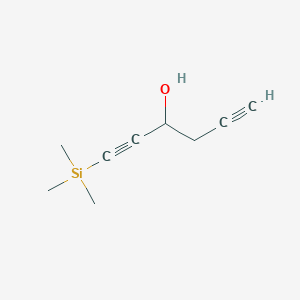
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
